molecular formula C23H31N3O2S B2548301 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-18-8

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2548301
M. Wt: 413.58
InChI Key: YVPJDYVLUITWGM-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a common scaffold in medicinal chemistry due to its involvement in various biological activities. The structure of the compound suggests that it may interact with biological targets such as enzymes or receptors due to the presence of the piperidine and indoline moieties, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity was reported, where the introduction of bulky moieties and substituents on the nitrogen atom of benzamide significantly enhanced activity . Similarly, substituted benzenesulfonamides with a piperidine moiety have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2, with the N-(phenylalkyl)piperidine derivatives showing optimum potency . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which could be important for the binding to biological targets . The molecular interactions and structural conformations of such compounds are key factors in their biological efficacy.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the core structure. For instance, the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides involved reactions that introduced various arylamino and piperidinyl groups, which were found to exhibit significant antimicrobial activity . The reactivity of the sulfonamide group and its interactions with other functional groups are essential for the synthesis and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The presence of piperidine and indoline moieties in the compound of interest suggests that it may have unique properties that could affect its biological activity and therapeutic potential.

Scientific Research Applications

HIV-1 Infection Prevention

Research by Cheng De-ju (2015) on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists reveals the compound's potential in the development of drugs targeting the prevention of human HIV-1 infection. The study highlights the compound's synthesis process and its characterization, suggesting its candidacy for further drug development (Cheng De-ju, 2015).

Cancer Treatment

Nabih Lolak et al. (2019) designed and synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. The research indicates the compound's potential utility in treating cancers by targeting enzymes critical for tumor growth and metastasis (Nabih Lolak et al., 2019).

Antioxidant and Enzyme Inhibition

Another study by Nabih Lolak et al. (2020) explored the antioxidant properties and the inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase of benzenesulfonamides incorporating 1,3,5-triazine moieties. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The findings suggest the compounds' therapeutic potential in managing such diseases through enzyme inhibition (Nabih Lolak et al., 2020).

Environmental Analysis

A study by F. Sacher et al. (1997) on the analysis of primary and secondary aliphatic amines in wastewater and surface water introduced a method involving derivatization with benzenesulfonyl chloride. This research application is pivotal for environmental monitoring and analysis, demonstrating the compound's role in detecting and quantifying amines in aquatic environments (F. Sacher et al., 1997).

Anticonvulsant Properties

The research on benzenesulfonamides with potent human carbonic anhydrase inhibitory and effective anticonvulsant action by C. B. Mishra et al. (2017) highlighted the discovery of derivatives that showed significant seizure protection in animal models. This suggests the compound's utility in developing anticonvulsant therapies, particularly targeting carbonic anhydrase inhibition as a mechanism to control seizures (C. B. Mishra et al., 2017).

properties

IUPAC Name

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-18-6-9-21(10-7-18)29(27,28)24-17-23(26-13-4-3-5-14-26)19-8-11-22-20(16-19)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPJDYVLUITWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

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